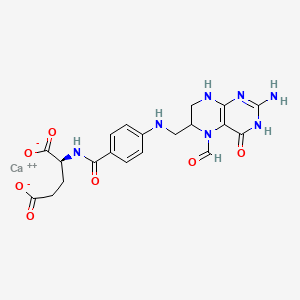

亚叶酸钙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcium folinate, also known as Leucovorin, is a folic acid derivative . It is a naturally occurring compound that plays a vital role in various metabolic pathways . It is used in the treatment of anemia and during pregnancy .

Synthesis Analysis

Calcium folinate is a diverse group of biologically active compounds that physiologically impact the body’s functions . A sensitive and specific LC-MS/MS analytical research method was developed and optimized for the quantitation of folates in serum .Molecular Structure Analysis

The molecular formula of Calcium folinate is C20H21CaN7O7 . It has an average mass of 511.501 Da and a monoisotopic mass of 511.112823 Da .Chemical Reactions Analysis

Calcium folinate is a metabolite of folic acid and an essential coenzyme for nucleic acid synthesis . It acts as an antidote to folic acid antagonists, such as methotrexate, which block the conversion of folic acid to tetrahydrofolate .Physical and Chemical Properties Analysis

Calcium folinate is a yellowish white or yellow, odourless, powder . It is very soluble in water and practically insoluble in alcohol . It decomposes above 250°C .科学研究应用

1. 发育研究中的致畸缓解

已发现亚叶酸钙可以减少全反式维甲酸在大鼠颅面区域和神经管发育中的致畸作用。在研究中,与仅用全反式维甲酸治疗的胎儿相比,用亚叶酸钙治疗的胎儿表现出明显较少的神经管和眼睛缺陷,并且在假定的硬腭中仅偶尔出现轻微裂缝 (Richardson, Emmanouil-Nikoloussi, & Moxham, 2009).

2. 在药物引起的损伤中的保护作用

亚叶酸钙显示出对药物引起的损伤的保护作用。例如,它已显示出逆转甲氨蝶呤在大鼠输卵管内膜中诱导的形态学和类固醇受体损伤的有效性。这表明亚叶酸钙在减轻某些化疗药物的副作用中的作用 (Yang, Chen, Wang, Zhao, & Zheng, 2011).

3. 对免疫毒性的影响

在急性中毒的情况下,亚叶酸钙可以减少各种免疫反应的抑制,例如多形核白细胞的代谢活性和 T 依赖性体液免疫反应。已经发现它可以恢复非近交系大鼠急性甲醇中毒后 B 细胞的功能,展示了其在免疫毒性调节中的潜力 (Zabrodskii, Lim, & Troshkin, 2005).

4. 分析和检测应用

亚叶酸钙已用于分析化学中进行检测和定量分析。已经开发出电化学传感器和分光光度法等技术来测定亚叶酸钙,突出了其在分析和药物质量控制中的重要性 (Mollaei, Ghoreishi, & Khoobi, 2020).

5. 在癌症治疗中的应用

亚叶酸钙在癌症治疗中起着重要作用,尤其与其他化疗药物联合使用时。例如,它与 5-氟尿嘧啶的组合在治疗各种癌症中显示出改善的临床反应。由于其钠盐变体的溶解度更高,可以使用它与其他药物更安全地混合,从而降低导管阻塞等并发症的风险 (Ratti, Hahne, Toppo, Castelli, Petrelli, Passalacqua, Barni, Tomasello, & Ghidini, 2019).

作用机制

安全和危害

未来方向

属性

CAS 编号 |

41927-89-3 |

|---|---|

分子式 |

C20H31CaN7O12 |

分子量 |

601.6 g/mol |

IUPAC 名称 |

calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate |

InChI |

InChI=1S/C20H23N7O7.Ca.5H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;;;;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;5*1H2/q;+2;;;;;/p-2/t12?,13-;;;;;;/m0....../s1 |

InChI 键 |

NPPBLUASYYNAIG-ZIGBGYJWSA-L |

手性 SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] |

SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O.O.O.O.[Ca] |

规范 SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] |

相关CAS编号 |

58-05-9 (Parent) |

溶解度 |

DMSO « 1 (mg/mL) H2O 100 (mg/mL) 0.1 N NaOH < 20 (mg/mL) |

产品来源 |

United States |

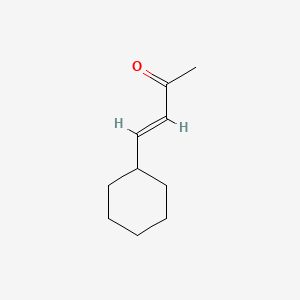

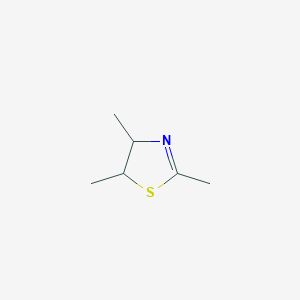

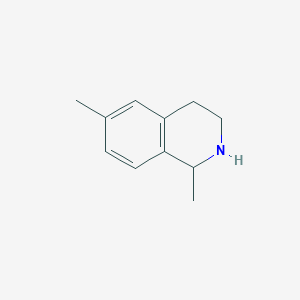

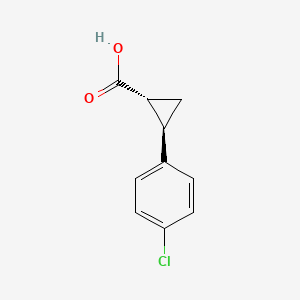

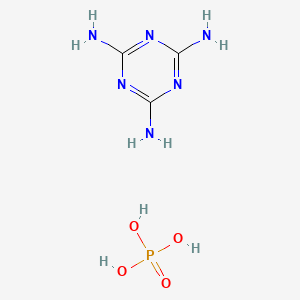

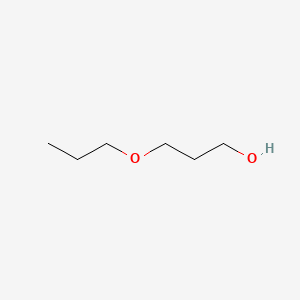

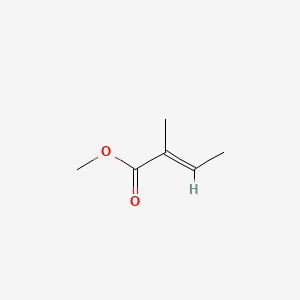

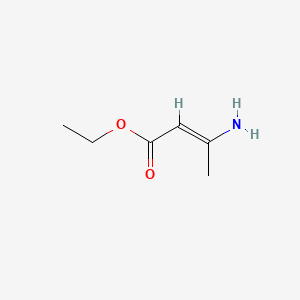

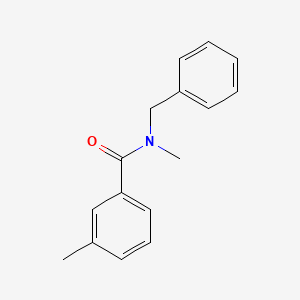

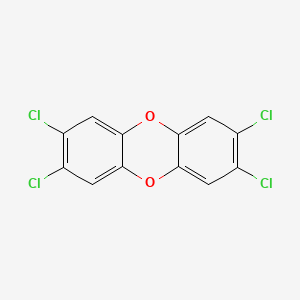

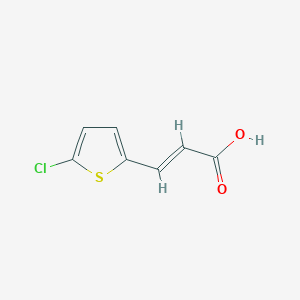

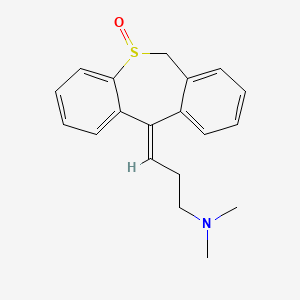

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。